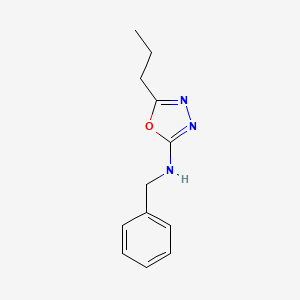

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

918964-37-1 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-benzyl-5-propyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C12H15N3O/c1-2-6-11-14-15-12(16-11)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15) |

InChI Key |

HSGAYZAWCNTLCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(O1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Benzyl 5 Propyl 1,3,4 Oxadiazol 2 Amine and Its Analogs

Conventional Synthetic Approaches to 1,3,4-Oxadiazole (B1194373) Derivatives

Conventional methods for synthesizing 1,3,4-oxadiazole derivatives have been well-established, providing a robust foundation for accessing a wide array of substituted analogs. These approaches typically involve the cyclization of linear precursors, often requiring dehydrating agents or oxidative conditions.

Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation

The formation of the 1,3,4-oxadiazole ring is the cornerstone of synthesizing these derivatives. A primary and widely used method is the dehydrative cyclization of 1,2-diacylhydrazines. nih.gov This reaction is typically facilitated by a range of dehydrating agents, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅). mdpi.comnih.gov For instance, the reaction of a suitable diacylhydrazine precursor with phosphorus oxychloride leads to the formation of the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

Another significant approach is the oxidative cyclization of N-acylhydrazones. researchgate.net This transformation can be achieved using various oxidizing agents such as chloramine-T, iodine in the presence of a base like potassium carbonate, and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govmdpi.comjchemrev.com The reaction of N-acylhydrazones with acetic anhydride (B1165640) has also been reported to yield 1,3,4-oxadiazoline derivatives. nih.gov Furthermore, a direct annulation of hydrazides with methyl ketones, promoted by potassium carbonate, can produce 1,3,4-oxadiazoles through an unexpected C-C bond cleavage. organic-chemistry.org

One-pot syntheses have also been developed, for example, by reacting hydrazides with carboxylic acids or orthoesters in the presence of an acid catalyst. mdpi.com The Huisgen reaction, involving the reaction of 5-substituted 1H-tetrazoles with electrophiles like acid chlorides, provides another efficient, though less common, route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

A variety of reagents and reaction conditions for the cyclization to form 1,3,4-oxadiazoles are summarized below:

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| 1,2-Diacylhydrazines | POCl₃, PPA, SOCl₂, P₂O₅ | 2,5-Disubstituted-1,3,4-oxadiazoles | mdpi.com |

| N-Acylhydrazones | Chloramine-T, I₂/K₂CO₃, CAN | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.govjchemrev.com |

| Hydrazides and Carboxylic Acids | Acid Catalyst | 2,5-Disubstituted-1,3,4-oxadiazoles | mdpi.com |

| Acyl thiosemicarbazides | 1,3-dibromo-5,5-dimethyl hydantoin | 5-Aryl-2-amino-1,3,4-oxadiazoles | jchemrev.com |

| Hydrazide and Carbon Disulfide | Base, then acid | 5-Substituted-1,3,4-oxadiazole-2-thiols | jchemrev.com |

Functionalization at C2 and C5 Positions of the 1,3,4-Oxadiazole Core

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring are crucial for modulating the molecule's biological activity. These functional groups are typically introduced by selecting the appropriate starting materials for the cyclization reaction. For example, in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from 1,2-diacylhydrazines, the nature of the acyl groups in the starting material dictates the substituents at the C2 and C5 positions.

For the synthesis of 2-amino-1,3,4-oxadiazole derivatives, a common strategy involves the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.gov The use of tosyl chloride has been reported as an effective mediator for this transformation. nih.gov The amino group at the C2 position can then be further functionalized. For instance, acylation of the 2-amino group can be achieved by reacting with various acid chlorides. researchgate.net

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is generally accomplished by reacting an acylhydrazide with carbon disulfide in a basic solution, followed by acidification. nih.govjchemrev.com The resulting thiol group can then serve as a handle for further functionalization.

More advanced methods for functionalization include palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, to introduce aryl or heteroaryl moieties at specific positions on the oxadiazole ring or on substituents already present. nih.gov Direct metalation of the 1,3,4-oxadiazole ring using strong bases like TMP-zinc or -magnesium bases allows for regioselective functionalization by trapping with various electrophiles. nih.gov

Precursor Synthesis for N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine Formation

The synthesis of the target compound, this compound, would necessitate the preparation of specific precursors. A plausible synthetic route would start from butyric acid. Esterification of butyric acid, for example, using Fischer esterification with ethanol, would yield ethyl butyrate. nih.gov This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form butyryl hydrazide. nih.gov

To introduce the N-benzylamino group at the C2 position, the butyryl hydrazide could be reacted with benzyl (B1604629) isothiocyanate to form the corresponding thiosemicarbazide (B42300) intermediate. This thiosemicarbazide can then undergo cyclization to the desired 2-amino-1,3,4-oxadiazole. A common method for this cyclization is the use of tosyl chloride in pyridine (B92270). jchemrev.com An alternative approach for the formation of 2-amino-1,3,4-oxadiazoles involves the reaction of hydrazides with cyanogen (B1215507) bromide in the presence of a base like potassium bicarbonate. mdpi.com

A general synthetic scheme for a precursor, 5-propyl-1,3,4-oxadiazol-2-amine, is outlined below:

| Step | Reactants | Reagents | Product | Reference |

| 1 | Butyric Acid, Ethanol | Conc. H₂SO₄ | Ethyl Butyrate | nih.gov |

| 2 | Ethyl Butyrate | Hydrazine Hydrate | Butyryl Hydrazide | nih.gov |

| 3 | Butyryl Hydrazide, Benzyl Isothiocyanate | - | N-benzyl-2-butyrylhydrazine-1-carbothioamide | jchemrev.com |

| 4 | N-benzyl-2-butyrylhydrazine-1-carbothioamide | Tosyl Chloride, Pyridine | This compound | jchemrev.com |

Green Chemistry Principles in 1,3,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, to develop more environmentally benign and efficient processes.

Solvent-Free Reaction Conditions for 1,3,4-Oxadiazole Derivatives

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or solid-phase synthesis methods have been developed for 1,3,4-oxadiazole derivatives. Microwave irradiation has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. For example, the oxidative cyclization of N-acylhydrazones with chloramine-T can be performed under microwave irradiation. jchemrev.com Similarly, the condensation of monoaryl hydrazides with acid chlorides has been achieved under microwave heating in the absence of a solvent. jchemrev.com

Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free approach that has been successfully applied to the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This method avoids the need for external heating and can be very rapid.

Catalyst-Based and Catalyst-Free Methodologies for Sustainable Synthesis

The use of catalysts can significantly improve the sustainability of chemical processes by enabling reactions to proceed under milder conditions and with higher atom economy. For the synthesis of 1,3,4-oxadiazoles, various catalytic systems have been explored. For instance, a cationic Fe(III)/TEMPO system has been used for the oxidative cyclization of aroyl hydrazones in the presence of oxygen. organic-chemistry.org Zirconium(IV) chloride has also been reported as a catalyst for the cyclodehydration of diacylhydrazines. nih.gov

Conversely, catalyst-free methodologies are also highly desirable from a green chemistry perspective as they simplify purification and reduce waste. An interesting example is the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents to afford 2,5-disubstituted 1,3,4-oxadiazoles without the need for a photocatalyst. acs.org Iodine-mediated oxidative C-O bond formation for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles from aldehydes and semicarbazide (B1199961) is another example of a transition-metal-free process. jchemrev.com

A comparison of green synthetic methods for 1,3,4-oxadiazoles is presented below:

| Method | Key Feature | Example Reaction | Reference |

| Microwave-Assisted Synthesis | Solvent-free, rapid | Oxidative cyclization of N-acylhydrazones | jchemrev.com |

| Mechanochemical Synthesis | Solvent-free, room temperature | Condensation of N-acylbenzotriazoles with acylhydrazides | organic-chemistry.org |

| Catalytic Synthesis | Mild conditions, high efficiency | Fe(III)/TEMPO-catalyzed oxidative cyclization | organic-chemistry.org |

| Catalyst-Free Synthesis | Simplified process, reduced waste | Visible-light-promoted cyclization of aldehydes | acs.org |

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Analogs

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry, providing a rapid and efficient pathway for the creation of heterocyclic compounds like 1,3,4-oxadiazoles. wjarr.comidaampublications.in This technique utilizes microwave irradiation to directly heat the reactants and solvent, leading to a significant reduction in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods. nih.govjyoungpharm.org The direct absorption of microwave energy by the reactant molecules, especially in solvent-less reactions, can lead to high efficiency. nih.govjyoungpharm.org

The synthesis of 1,3,4-oxadiazole derivatives under microwave irradiation typically involves the cyclization of precursor molecules. Common strategies include the reaction of hydrazides with various reagents. For instance, one method involves reacting an acid hydrazide with an aromatic aldehyde, followed by cyclization using an agent like acetic anhydride under microwave irradiation. wjarr.com Another approach involves the reaction of isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF, irradiated for a short period to yield the Schiff base, which is then cyclized. nih.gov The cyclization of acylthiosemicarbazides is also a common route to produce 2-amino-1,3,4-oxadiazole derivatives. nih.govmdpi.com

Researchers have successfully synthesized a variety of 2,5-disubstituted 1,3,4-oxadiazole analogs using these green chemistry protocols, highlighting the versatility of microwave assistance in generating diverse chemical entities. wjarr.comopenmedicinalchemistryjournal.com The conditions are often mild, and the work-up procedures are simplified, making it an attractive method for library synthesis. wjarr.com

Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Analogs

| Starting Materials | Reagents/Conditions | Product Type | Key Advantages | Reference(s) |

| Isoniazid, Aromatic Aldehyde | DMF, Microwave (300W, 3 min) | Schiff Base Intermediate | Rapid reaction, simple work-up | nih.gov |

| Schiff Base Intermediate | Chloramine-T, Ethanol, Microwave (300W, 4 min) | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | High efficiency, good yields | nih.gov |

| Hydrazide, Aromatic Aldehyde | Acetic Anhydride, Silica Gel, Microwave | 2-substituted-1,3,4-oxadiazole | Cost-effective, excellent yield | wjarr.com |

| Aroyl Hydrazones | Sodium Bisulfite, Ethanol-Water (1:2), Microwave | 2,5-disubstituted-1,3,4-oxadiazole | Green chemistry protocol | wjarr.comopenmedicinalchemistryjournal.com |

| Aromatic Acid, Hydrazine Hydrochloride | Orthophosphoric Acid, P₂O₅, Microwave | 2,5-disubstituted-1,3,4-oxadiazole | Solvent-free conditions | wjarr.com |

Flow Chemistry Applications in 1,3,4-Oxadiazole Production

Flow chemistry has emerged as a powerful and efficient technology for the synthesis of organic compounds, including pharmaceutically relevant heterocycles like 1,3,4-oxadiazoles. nih.govnih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. It offers significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scalability. beilstein-journals.orgnih.gov The integration of synthesis, work-up, and purification steps into a single streamlined process is a key benefit of this technology. nih.govnih.gov

Continuous-Flow Synthesis of 1,3,4-Oxadiazole Derivatives

The continuous-flow synthesis of 1,3,4-oxadiazoles has been successfully demonstrated through various chemical transformations. An efficient method involves the iodine-mediated oxidative cyclization of acylhydrazones. nih.govnih.gov In this setup, a solution of the acylhydrazone precursor is passed through a heated packed-bed reactor containing a solid base, such as potassium carbonate (K₂CO₃). nih.govnih.gov This process can generate the desired 1,3,4-oxadiazole products in high yields (up to 93%) with short residence times, typically around 10 minutes. nih.gov

Microfluidic Techniques in Oxadiazole Synthesis

A significant challenge in flow chemistry can be the formation of insoluble materials or the removal of high-boiling polar solvents like DMF or DMSO, which are often used to prevent precipitation. beilstein-journals.orgnih.gov Microfluidic techniques, particularly liquid-liquid microextraction modules, provide an elegant solution to this problem. beilstein-journals.orgnih.gov

Scalability Considerations in Flow Synthesis of 1,3,4-Oxadiazole Compounds

A primary driver for the adoption of flow chemistry in pharmaceutical manufacturing is its superior scalability compared to batch processes. nih.govbeilstein-journals.org Scaling up a batch reaction often requires significant redevelopment of the process, whereas scaling up a flow process can frequently be achieved by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel).

The scalability of 1,3,4-oxadiazole synthesis in flow has been demonstrated effectively. In the iodine-mediated oxidative cyclization process, a productivity of 34 mmol/h was achieved for a specific oxadiazole analog, showcasing the method's suitability for producing significant quantities. nih.gov Furthermore, a continuous-flow system incorporating microfluidic extraction for the synthesis of imidazo-oxadiazole derivatives was shown to be scalable, providing the desired products at a rate of approximately 0.5 g/h. beilstein-journals.org These examples underscore the advantage of continuous-flow methods for the reliable and efficient production of 1,3,4-oxadiazole compounds on a larger scale. nih.govnih.gov

Table 2: Scalability Data in Flow Synthesis of 1,3,4-Oxadiazole Analogs

| Synthesis Method | System Type | Throughput/Productivity | Key Feature | Reference(s) |

| Iodine-mediated oxidative cyclisation | Heated packed-bed reactor | 34 mmol/h | Scalable production demonstrated | nih.gov |

| Multi-step synthesis of imidazo-oxadiazoles | Three-microreactor system with microfluidic extraction | ≈0.5 g/h | Integrated purification enables scalability | beilstein-journals.org |

Computational and in Silico Studies of N Benzyl 5 Propyl 1,3,4 Oxadiazol 2 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in understanding the structural basis of molecular recognition.

The 1,3,4-oxadiazole (B1194373) ring is a prominent scaffold in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netmdpi.comijpsjournal.com Docking studies have shown that this heterocyclic core can act as a bioisostere for amide and ester groups, participating in various non-covalent interactions. ej-chem.org For derivatives of 1,3,4-oxadiazole, key interactions often involve the heteroatoms of the oxadiazole ring. The nitrogen atoms can act as hydrogen bond acceptors, while the oxygen atom can also participate in hydrogen bonding. mdpi.com The planar, aromatic nature of the ring allows for favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the target's active site. nih.gov

Studies on various 1,3,4-oxadiazole derivatives have identified them as potential inhibitors for a range of enzymes and receptors. For instance, they have been investigated as inhibitors of cyclooxygenase (COX), tubulin, and peptide deformylase. mdpi.comnih.govresearchgate.net In the context of antimicrobial activity, derivatives have been docked against peptide deformylase, where interactions with the active site's amino acid residues are crucial for their potential inhibitory effect. researchgate.netnih.gov Similarly, as potential anticancer agents, 1,3,4-oxadiazoles have been docked into the colchicine (B1669291) binding site of tubulin, where they are thought to disrupt microtubule dynamics. nih.gov Other research has explored their binding to vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), key targets in oncology. nih.govmdpi.com

The specific binding mode of 1,3,4-oxadiazole derivatives is highly dependent on the substituents attached to the core ring and the topology of the target's binding pocket. For N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine, the benzyl (B1604629) and propyl groups are critical for defining its binding orientation.

The Benzyl Group: This bulky, aromatic group is likely to engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of a target protein. It can also participate in π-π stacking with aromatic residues.

The Amine Linker: The secondary amine can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds that anchor the ligand within the active site.

The 1,3,4-Oxadiazole Core: As mentioned, the heteroatoms of the oxadiazole ring are key points for hydrogen bonding and polar interactions.

For example, in studies of similar compounds targeting cyclooxygenase (COX) enzymes, the oxadiazole moiety often interacts with key residues like Arginine (Arg120) and Serine, while substituted phenyl rings occupy hydrophobic channels within the enzyme's active site. mdpi.comnih.gov In another study targeting the GABA-A receptor, various 1,3,4-oxadiazole derivatives were shown to have a similar position and orientation within a large space bounded by a membrane-binding domain. researchgate.net Docking of 1,3,4-oxadiazole derivatives into the active site of fatty acid amide hydrolase (FAAH) revealed that a hydrogen bond between a carbonyl group and Ser241 is a critical inhibitory contact. mdpi.com

Docking programs calculate a score that estimates the binding affinity or energy between the ligand and the target. A lower (more negative) score generally indicates a more favorable binding interaction. These scores are used to rank different compounds and predict their potential potency.

For various 1,3,4-oxadiazole derivatives, docking studies have reported a wide range of binding affinities depending on the specific target. For instance, when docked against factor Xa, an anticoagulant target, derivatives showed high docking scores (5612–6270) and favorable Atomic Contact Energy (ACE) values (-189.68 to -352.28 kcal/mol), which were superior to the control ligand. nih.gov In a study targeting tubulin, hit compounds from a library of 1,3,4-oxadiazole derivatives displayed docking scores between -7.530 and -9.719 kcal/mol, compared to the reference compound colchicine's score of -7.046 kcal/mol. nih.gov

In another example, derivatives targeting VEGFR2 showed binding energies ranging from -45.01 to -48.89 kJ/mol for the most promising candidates. nih.govmdpi.com The predicted inhibition constant (Ki) for the best compound was in the nanomolar range, suggesting high potency. nih.gov It is important to note that these scores are predictions and serve as a guide for prioritizing compounds for experimental testing.

| Target Protein | Derivative Series | Predicted Binding Energy / Score | Reference |

|---|---|---|---|

| Factor Xa | 1,3,4-Oxadiazoles | -189.68 to -352.28 kcal/mol (ACE) | nih.gov |

| Tubulin (Colchicine Site) | 1,3,4-Oxadiazoles | -7.530 to -9.719 kcal/mol | nih.gov |

| VEGFR2 | Substituted 1,3,4-Oxadiazoles | -45.01 to -48.89 kJ/mol | nih.gov |

| GABA-A Receptor | 1,3,4-Oxadiazoles | -66.344 to -102.653 (MolDock Score) | researchgate.net |

| Cyclooxygenase-2 (COX-2) | 1,3,4-Oxadiazole Hybrids | > -10.0 kcal/mol | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed by correlating the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. For 1,3,4-oxadiazole derivatives, both 2D- and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including antimicrobial, anticancer, and antioxidant effects. nih.govresearchgate.netbrieflands.com

These models are typically built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like k-Nearest Neighbor (kNN). researchgate.netbrieflands.comnih.gov For example, a QSAR model for the antioxidant activity of 52 oxadiazole derivatives was developed using PLS regression, resulting in a highly predictive model. researchgate.net Another study used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach to build 3D-QSAR models for 1,3,4-oxadiazoles with antimycobacterial activity. brieflands.com These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and can be categorized as:

Topological: Describing atomic connectivity.

Geometrical (3D): Related to the 3D structure of the molecule.

Physicochemical: Such as lipophilicity (logP), molar refractivity, and electronic properties.

Quantum Chemical: Descriptors derived from quantum mechanical calculations, like HOMO/LUMO energies.

In a QSAR study on antioxidant 1,3,4-oxadiazoles, descriptors such as GATS2m (Geary autocorrelation of lag 2 weighted by mass) and E3s (3D-MoRSE - Signal 3 / weighted by I-state) were found to be significant. researchgate.net For FAAH inhibitors containing a 1,3,4-oxadiazol-2-one ring, 3D-QSAR models highlighted the importance of steric, electrostatic, and hydrogen-bond donor/acceptor fields. mdpi.com

Model validation is essential to ensure that the QSAR model is robust and has predictive power. Common validation techniques include:

Internal Validation: Often performed using leave-one-out cross-validation (q²). A q² value greater than 0.5 or 0.6 is generally considered indicative of a good model. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in model development. The predictive correlation coefficient (R²_pred) is calculated for this set. nih.gov

Y-randomization: The biological activity data is randomly shuffled to ensure the original model's significance is not due to a chance correlation. nih.gov

For instance, a 3D-QSAR model for antimycobacterial 1,3,4-oxadiazoles showed a q² of 0.5022 and a pred_r² of 0.2898. brieflands.com A highly significant QSAR model for antioxidant activity reported an r²_cal of 0.92, r²_cv of 0.91, and r²_pre of 0.91, indicating excellent predictivity. researchgate.net

| Biological Activity | QSAR Method | q² or r²_cv | R²_pred or pred_r² | Reference |

|---|---|---|---|---|

| Antioxidant | iPLS-PLS | 0.91 | 0.91 | researchgate.net |

| Antimycobacterial | kNN-MFA (3D-QSAR) | 0.5022 | 0.2898 | brieflands.com |

| Antimicrobial | kNN-MFA (3D-QSAR) | 0.6969 | 0.6148 | nih.govresearchgate.net |

| FAAH Inhibition | CoMFA (3D-QSAR) | 0.61 | 0.91 | mdpi.com |

| SrtA Inhibition | kNN-MFA (3D-QSAR) | 0.6319 | 0.5479 | nih.gov |

Predictive Capabilities of QSAR in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in computational drug design, offering the ability to predict the biological activity of novel compounds based on their physicochemical properties and structural features. nih.gov For the 1,3,4-oxadiazole class, 3D-QSAR models have been successfully developed to guide the synthesis of more potent derivatives. These models establish a mathematical correlation between the molecular structure and the observed biological activity, which is crucial for optimizing lead compounds. mdpi.com

The predictive power of these models is rigorously evaluated through statistical validation. nih.gov Key metrics such as the cross-validated coefficient (Q²) and the conventional correlation coefficient (R²) are used to assess the robustness and predictive capacity of the generated models. For instance, in a study on 1,3,4-oxadiazol-2-one derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors, a Comparative Molecular Field Analysis (CoMFA) model yielded a Q² of 0.61 and an R² of 0.98, while a Comparative Molecular Similarity Indices Analysis (CoMSIA) model showed a Q² of 0.64 and an R² of 0.93. mdpi.com Such statistically significant models provide valuable insights into the structure-activity relationships, enabling the targeted design of new derivatives with enhanced activity. mdpi.comnih.gov The models can highlight which structural modifications, such as the addition of specific functional groups, are likely to improve the desired biological effect. nih.govnih.gov For example, QSAR studies on 1,3,4-oxadiazole derivatives have shown that compounds with specific substitutions like chloro, methoxy (B1213986), or nitro groups on an associated phenyl ring exhibit maximal analgesic and anti-inflammatory activities. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for 1,3,4-Oxadiazole Derivatives

| Model Type | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Target | Reference |

|---|---|---|---|---|

| CoMFA | 0.61 | 0.98 | FAAH Inhibitors | mdpi.com |

| CoMSIA | 0.64 | 0.93 | FAAH Inhibitors | mdpi.com |

| Hypo 2 (3D-QSAR Pharmacophore) | 0.68 | 0.69 | Thymidine (B127349) Phosphorylase Inhibitors | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling is an essential computational tool used to identify the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and trigger or block its response. arxiv.org This approach is particularly valuable for the 1,3,4-oxadiazole class of compounds, which is known for its diverse biological activities. nih.govnih.govijpsjournal.com

Identification of Essential Features for Bioactivity in 1,3,4-Oxadiazole Compounds

Pharmacophore models for 1,3,4-oxadiazole derivatives consistently identify a common set of essential features required for their biological activity. These features represent the key interaction points between the ligand and the receptor. Studies have revealed that a combination of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic or aromatic regions (RA) are critical determinants of activity. nih.govtandfonline.comnih.gov

For example, a pharmacophore model developed for 1,3,4-oxadiazole derivatives targeting thymidine phosphorylase identified one HBA, one HBD, and one ring aromatic feature as key to inhibitory activity. nih.govtandfonline.com Similarly, a model for anti-tubulin 1,3,4-oxadiazoles consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two ring aromatic features (AAHHR). nih.gov The 1,3,4-oxadiazole ring itself is often a central component of these pharmacophores, acting as a key scaffold or binding moiety. nih.govnih.gov These identified features guide medicinal chemists in designing new molecules that possess the optimal arrangement of interaction points to enhance bioactivity.

Pharmacophore Model Generation and Validation

The generation of a reliable pharmacophore model involves using a set of active compounds to deduce the common features responsible for their activity. nih.gov Algorithms like HypoGen are used to produce a series of potential models, which are then scored and ranked. tandfonline.com The best model is selected based on statistical parameters that measure its ability to distinguish active from inactive compounds.

Validation is a critical step to ensure the generated model is robust and has predictive power. youtube.com This is often achieved through various methods, including Fischer's randomization test and leave-one-out validation. A crucial validation technique is enrichment analysis, which assesses the model's ability to prioritize active compounds from a large database of decoys. nih.gov For instance, a five-featured pharmacophore model for anti-tubulin 1,3,4-oxadiazoles was validated using enrichment analysis, yielding a high enrichment factor (EF) of 27.05, indicating a strong predictive capability. nih.gov A statistically validated model (e.g., high correlation coefficient, low RMSD) can then be confidently used for further applications. nih.gov

Table 2: Example of a Validated Pharmacophore Model for 1,3,4-Oxadiazole Derivatives

| Model Name | Pharmacophoric Features | Validation Metrics | Target | Reference |

|---|---|---|---|---|

| Hypo 2 | 1 HBA, 1 HBD, 1 RA | r² = 0.69, Q² = 0.68, ΔCost = 77.41 | Thymidine Phosphorylase | nih.govtandfonline.com |

Virtual Screening Applications Utilizing Pharmacophore Models

Once a pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large chemical databases like PubChem and ChEMBL. nih.govtandfonline.comnih.gov This process allows for the rapid and cost-effective identification of novel compounds that match the pharmacophoric features and are therefore likely to be biologically active. nih.gov

In a study targeting thymidine phosphorylase, a validated pharmacophore model was used to screen over 12,000 1,3,4-oxadiazole compounds, resulting in the identification of 329 potential inhibitors. nih.govtandfonline.com Similarly, a screen of over 30,000 derivatives against a tubulin-targeted pharmacophore model led to the discovery of 11 promising hits with high predicted activity. nih.gov These hits are then subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and biological testing. nih.govnih.gov This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of new lead compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For 1,3,4-oxadiazole systems, MD simulations provide critical insights into the stability of ligand-receptor complexes and the conformational dynamics that govern binding interactions. nih.govnih.gov

Conformational Dynamics of 1,3,4-Oxadiazole Systems

MD simulations allow researchers to observe the dynamic behavior of a 1,3,4-oxadiazole-based ligand within the binding site of a target protein. nih.gov These simulations can reveal how the ligand and protein adapt their conformations to achieve an optimal binding pose, a process that is not apparent from static models like those produced by molecular docking. nih.gov

Studies on 1,3,4-oxadiazole hybrids have utilized MD simulations to confirm the stability of the compound within the active site of enzymes like acetylcholinesterase and to affirm their binding interactions. nih.gov In a detailed investigation of 1,3,4-oxadiazole derivatives targeting VEGFR2, MD simulations were performed to confirm the stability of the protein-ligand complex over the simulation time. nih.gov The analysis of the root-mean-square deviation (RMSD) of the complex throughout the simulation provides a measure of its structural stability. nih.gov Furthermore, these simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time, providing a deeper understanding of the binding mechanism at an atomic level. nih.gov The extraction of representative structures from MD trajectories can also be used to generate more robust pharmacophore models that account for the dynamic nature of the ligand-protein interaction. researchgate.net

Ligand-Protein Complex Stability Studies

Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand-protein complex, providing insights into how a compound like this compound might behave in a biological system. These simulations confirm the stability of the interactions between the ligand and the protein's active site over time. nih.govtandfonline.com Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the dynamics of the complex.

In studies of similar 1,3,4-oxadiazole derivatives, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. nih.gov For instance, simulations performed on oxadiazole derivatives targeting enzymes like acetylcholinesterase (AChE) or VEGFR2 help confirm that the ligand remains in the binding pocket and maintains key interactions. nih.govnih.gov A stable complex is typically characterized by low and convergent RMSD values for the protein and the ligand, indicating minimal conformational changes and a stable binding mode. RMSF analysis further reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding.

Interactive Table: Representative Stability Metrics from MD Simulations of Oxadiazole Derivatives

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Protein RMSD | 1-3 Å | Indicates the stability of the protein backbone during the simulation. Lower, stable values suggest a well-equilibrated and stable complex. |

| Ligand RMSD | < 2.5 Å | Measures the deviation of the ligand's position relative to the protein's active site. Low, stable values indicate the ligand remains bound in its initial pose. |

| RMSF | Varies by residue | Shows the fluctuation of individual amino acid residues. Peaks can indicate flexible loops or regions that interact with the ligand. |

| Interaction Energy | Negative values (e.g., -50 to -150 kcal/mol) | Quantifies the strength of the non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein. More negative values suggest stronger binding. |

Advanced MD Simulation Techniques for Oxadiazole Derivatives

Beyond standard MD simulations, advanced techniques can provide deeper insights into the thermodynamics and kinetics of ligand binding, which are crucial for optimizing drug candidates. For oxadiazole derivatives, methods like enhanced sampling or free energy calculations can elucidate complex biological phenomena that are inaccessible with conventional simulations.

Techniques such as umbrella sampling or metadynamics can be employed to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. These methods explore the entire energy landscape of the ligand unbinding process, providing a detailed thermodynamic profile. For example, in the study of oxadiazole-thiadiazole hybrids as aromatase inhibitors, MD simulations were crucial in understanding the stability and relationship of the ligand-enzyme complex. tandfonline.com Applying such advanced techniques to this compound could reveal its precise binding mechanism and affinity for a specific target, guiding further structural modifications to enhance potency. nih.gov

Density Functional Theory (DFT) Calculations in Oxadiazole Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov In the context of oxadiazole research, DFT calculations provide fundamental insights into the intrinsic properties of compounds like this compound. These studies often focus on calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive. nih.gov For a series of 1,3,4-oxadiazole derivatives studied as potential VEGFR2 inhibitors, DFT results identified the most chemically reactive and stable compounds for further analysis. nih.govmdpi.com

Another important application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govbenthamdirect.com This information is vital for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for ligand-receptor binding. benthamdirect.com

Interactive Table: Key Parameters from DFT Studies of 1,3,4-Oxadiazole Derivatives

| DFT Parameter | Description | Significance in Drug Design | Representative Findings |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the molecule's susceptibility to electrophilic attack. | In one study, values ranged around -6 to -7 eV. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the molecule's susceptibility to nucleophilic attack. | In the same study, values were around -1 to -2 eV. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov | A study on antifungal oxadiazoles (B1248032) reported energy gaps to understand reactivity. nih.govtandfonline.com |

| Global Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Helps in predicting the reactivity of the compound as an electrophile. | Values for a set of oxadiazoles ranged from 3.853 eV to 4.597 eV. researchgate.net |

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. nih.gov These technologies are applied across the pipeline, from target identification to lead optimization and predictive modeling. youtube.com

AI/ML in Compound Design and Optimization of Oxadiazoles

Furthermore, AI plays a critical role in lead optimization. nih.gov Once a promising lead compound like an oxadiazole derivative is identified, AI algorithms can predict how small structural modifications will affect its properties, such as efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov This predictive power allows chemists to focus their synthetic efforts on the most promising candidates, saving significant time and resources.

Predictive Modeling for Biological Activity of 1,3,4-Oxadiazoles

Predictive modeling, especially Quantitative Structure-Activity Relationship (QSAR) modeling, is a key application of ML in drug discovery. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For 1,3,4-oxadiazoles, researchers can develop QSAR models to predict their potential as, for example, antibacterial or anticancer agents. nih.gov These models are built using a dataset of oxadiazole derivatives with experimentally determined activities. The models learn to correlate molecular descriptors (e.g., physicochemical properties, topological indices) with biological outcomes. Once validated, these models can screen large virtual libraries of novel oxadiazole compounds to prioritize those with the highest predicted activity for synthesis and testing. nih.gov This approach has been successfully used to identify potent oxazole (B20620) derivatives as antiviral agents by developing predictive models with high accuracy. nih.gov

Data-Driven Approaches for Novel this compound Analogs

The process would involve:

Data Curation: Compiling a dataset of 1,3,4-oxadiazole derivatives with known biological activities against a target of interest. europa.eu

Model Training: Using this dataset to train a generative model, such as a variational autoencoder (VAE) or a generative adversarial network (GAN), to learn the underlying chemical patterns of the oxadiazole scaffold.

Analog Generation: Conditioning the trained model to generate novel molecules that retain the core this compound structure but feature diverse and synthetically accessible modifications.

In Silico Filtering: The generated analogs would then be filtered using predictive ADMET and toxicity models to ensure they possess drug-like properties before being prioritized for synthesis. nih.gov

This strategy allows for the rapid, automated design of a focused library of novel analogs, significantly increasing the probability of discovering compounds with improved potency and optimized pharmacokinetic profiles. nih.gov

Molecular Mechanisms of Action for N Benzyl 5 Propyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Target Identification Methodologies for 1,3,4-Oxadiazole (B1194373) Compounds

Identifying the specific molecular targets of bioactive compounds is a foundational step in drug discovery. For the 1,3,4-oxadiazole class, a combination of modern and traditional techniques is employed to uncover and confirm their biological targets.

Proteomic Approaches (e.g., RNA-seq, Protein-Protein Interaction Networks)

Proteomic and transcriptomic methods offer a broad view of the cellular changes induced by a compound, helping to pinpoint its mechanism of action.

RNA Sequencing (RNA-seq): This powerful technique is used to analyze the entire transcriptome of cells after treatment with 1,3,4-oxadiazole derivatives. For instance, studies on HeLa and PC-3 cancer cell lines treated with novel 1,3,4-oxadiazole chalcogen analogues used RNA-seq to identify differentially expressed genes. nih.govnih.gov This transcriptome analysis revealed that the compounds caused a significant reprogramming of gene expression. nih.govnih.gov Functional enrichment analysis of these genes, using Gene Ontology (GO) and KEGG signaling pathway enrichment, indicated that the affected biological processes were primarily related to the cell cycle and microtubule-related activities. nih.govnih.gov

Protein-Protein Interaction (PPI) Networks: Following the identification of differentially expressed genes via RNA-seq, PPI networks are constructed to understand the functional connections between the proteins these genes encode. nih.govnih.gov This analysis helps to identify key "hub" genes and proteins that are central to the compound's effect. In the case of the aforementioned 1,3,4-oxadiazole analogues, PPI network analysis, along with Connectivity Map (CMap) analyses, revealed that the compounds shared target genes with known microtubule inhibitors, suggesting a similar mechanism of action. nih.gov

Chemical Proteomics: Activity-based protein profiling (ABPP) is another sophisticated proteomic approach used for target identification. nih.govgoogle.com This method was successfully applied to a series of 1,3,4-oxadiazole-3-ones with antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.govgoogle.com By using a custom-designed activity-based probe, researchers were able to map the target interaction landscape of these compounds in situ. nih.govgoogle.com Competitive and comparative chemical proteomics identified multiple cysteine and serine hydrolases as relevant targets, demonstrating a polypharmacological mode of action for this class of oxadiazolones. nih.govgoogle.com

Biochemical Assay-Based Target Validation

Once potential targets are identified through proteomic or other screening methods, their interaction with the compound is confirmed using specific biochemical assays. These assays provide quantitative data on the compound's potency and selectivity.

Enzyme Inhibition Assays: A primary mechanism for 1,3,4-oxadiazole derivatives is enzyme inhibition. Their activity against various enzymes is confirmed through in vitro inhibition assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, various series of 1,3,4-oxadiazoles have been evaluated as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), cholinesterases (AChE and BuChE), and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govuni.lu

Receptor Binding Assays: To validate interactions with cellular receptors, radioligand binding assays are commonly used. For the orphan G-protein coupled receptor GPR88, a [³⁵S]GTPγS binding assay using mouse striatal membranes was employed to confirm the agonist activity of 5-amino-1,3,4-oxadiazole derivatives. The specificity of this interaction was confirmed by showing that the compound was inactive in membranes from GPR88 knockout mice. Similarly, for the GABA-A receptor, in vitro binding experiments were used to determine the binding affinity and IC₅₀ value of active 1,3,4-oxadiazole derivatives. nih.gov

Cell-Based Assays: The effect of these compounds on cellular processes is validated through various cell-based assays. For instance, the anti-tubulin activity of some 1,3,4-oxadiazoles was confirmed using tubulin polymerization assays, which directly measure the compound's ability to interfere with the formation of microtubules. nih.govnih.gov Apoptosis induction is often measured using techniques like acridine (B1665455) orange/ethidium (B1194527) bromide (AO/EB) staining and flow cytometry to detect morphological changes and quantify apoptotic cells.

Elucidation of Molecular Pathways Affected by 1,3,4-Oxadiazole Derivatives

Building on target identification, research has focused on delineating the broader cellular signaling pathways that are modulated by 1,3,4-oxadiazole compounds, leading to their observed biological effects.

Investigation of Cellular Signaling Pathways Modulated by Oxadiazoles (B1248032) (e.g., FoxO, p53)

p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its pathway is a common target for anticancer agents. Certain 1,3,4-oxadiazole derivatives have been shown to exert their effects through this pathway. For example, one study demonstrated that a specific derivative induces apoptosis in breast cancer cells by selectively inhibiting the HDAC8 enzyme, which in turn leads to the activation of the p53 protein and a change in the Bax/Bcl2 protein ratio. researchgate.net Other research has also indicated that 1,3,4-oxadiazole derivatives can induce apoptosis in liver cancer cells through a p53-mediated intrinsic pathway.

FoxO Signaling Pathway: The Forkhead box O (FOXO) family of transcription factors are key players in cell fate decisions, regulating processes like apoptosis, cell cycle arrest, and resistance to oxidative stress. nih.gov While 1,3,4-oxadiazole derivatives are known to induce apoptosis and cell cycle arrest, direct modulation of the FOXO signaling pathway by this specific class of compounds is not extensively documented in the available literature. nih.gov However, given the crosstalk between signaling pathways, it is plausible that the effects of oxadiazoles on cell survival are linked to FOXO, even if it is not the primary target. For instance, pathways like PI3K/AKT and IKK/NF-κB, which are known to be affected in cancer and are modulated by some therapeutic agents, directly regulate FOXO activity. nih.gov

Enzyme Inhibition Studies (e.g., COX-1/COX-2, Cholinesterases, GSK-3β, SHP2, Tubulin)

A prominent mechanism of action for 1,3,4-oxadiazole derivatives is the direct inhibition of key enzymes involved in various disease pathologies.

COX-1/COX-2: Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Many 1,3,4-oxadiazole derivatives have been designed and synthesized as selective COX-2 inhibitors to achieve anti-inflammatory effects with reduced gastrointestinal side effects associated with COX-1 inhibition. uni.lu Studies have shown that 2,5-diaryl-1,3,4-oxadiazoles can be potent and selective inhibitors of COX-2, with some compounds displaying anti-inflammatory activity superior to the standard drug celecoxib.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. Novel 5-pyrid-3-yl-1,3,4-oxadiazole derivatives have been identified as potent dual inhibitors of both AChE and BuChE, with some showing activity in the nanomolar range, surpassing that of the approved drug rivastigmine. Other series have also demonstrated significant AChE inhibition.

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is implicated in the pathology of Alzheimer's disease and other disorders. The 1,3,4-oxadiazole scaffold has been successfully used to develop potent and selective inhibitors of GSK-3β. nih.gov Some of these compounds exhibit IC₅₀ values in the low nanomolar range and have shown selectivity for the GSK-3α or GSK-3β isoform.

SHP2: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is an important signaling node and a target in cancer therapy. A series of 2,5-diaryl-1,3,4-oxadiazole derivatives were identified as novel SHP2 inhibitors, with one compound showing an IC₅₀ value of 2.73 µM and good selectivity over other phosphatases like SHP1, PTP1B, and TCPTP. This compound was found to block the SHP2/p-STAT3 pathway in cancer cells.

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division, making it a key target for anticancer drugs. Numerous 1,3,4-oxadiazole derivatives have been reported to inhibit tubulin polymerization. These compounds often bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

| Enzyme Target | 1,3,4-Oxadiazole Derivative Series | Key Findings (IC₅₀ / Kᵢ) | Reference(s) |

| COX-2 | 2,5-diaryl-1,3,4-oxadiazoles | Potent and selective inhibition (IC₅₀ = 0.48–0.89 μM) | |

| COX-1 / COX-2 | 1,3,4-oxadiazole/oxime hybrids | Potent non-competitive inhibitors (Kᵢ = 73µM for COX-1, 89µM for COX-2) | |

| AChE / BuChE | 5-pyrid-3-yl-1,3,4-oxadiazoles | Potent dual inhibitors (AChE IC₅₀ = 50.87 nM; BuChE IC₅₀ = 4.77 nM) | |

| GSK-3β | Benzimidazole-oxadiazole derivatives | Potent and selective inhibition | nih.gov |

| GSK-3α / GSK-3β | Acetamide oxadiazole derivatives | Potent inhibition (IC₅₀ = 2 nM for GSK-3α; 17 nM for GSK-3β) | |

| SHP2 | 2,5-diaryl-1,3,4-oxadiazoles | Selective inhibition (IC₅₀ = 2.73 µM) | |

| Tubulin | Indolyl-α-keto-1,3,4-oxadiazoles | Inhibition of polymerization (IC₅₀ = 10.66 µM) |

Receptor Modulation Investigations (e.g., PPARγ, GABAA receptor, GPR88)

In addition to enzyme inhibition, 1,3,4-oxadiazole derivatives have been found to modulate the activity of important cellular receptors.

PPARγ: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. While some 1,2,4-oxadiazole (B8745197) derivatives have been explored as potential PPAR-alpha/gamma dual agonists, a patent for 1,3,4-oxadiazolone derivatives describes their activity as modulators of PPARs, particularly PPARdelta and PPARalpha, for the potential treatment of metabolic and neurodegenerative diseases. nih.gov This suggests that the oxadiazole scaffold has the potential to interact with this family of receptors.

GABA-A Receptor: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target of benzodiazepines and other anticonvulsant drugs. A series of 1,3,4-oxadiazole derivatives has been specifically designed to target this receptor. researchgate.netnih.gov One potent compound from this series exhibited strong binding affinity to the GABA-A receptor (IC₅₀ = 0.11 μM) and showed significant anticonvulsant activity by interacting with the benzodiazepine (B76468) binding site. nih.gov

GPR88: The orphan G protein-coupled receptor 88 (GPR88) is highly expressed in the striatum and is considered a promising target for neuropsychiatric disorders. Research has led to the development of 5-amino-1,3,4-oxadiazole derivatives as potent GPR88 agonists. One such compound demonstrated an EC₅₀ of 59 nM in a cell-based assay and was shown to be a specific agonist at the native receptor, providing a valuable tool to study GPR88 function.

| Receptor Target | 1,3,4-Oxadiazole Derivative Series | Key Findings (IC₅₀ / EC₅₀) | Reference(s) |

| PPARδ / PPARα | 1,3,4-Oxadiazolone derivatives | Modulate receptor activity | |

| GABA-A Receptor | 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)... | Potent binding affinity (IC₅₀ = 0.11 μM) | nih.gov |

| GPR88 | 5-amino-1,3,4-oxadiazole derivatives | Potent agonist activity (EC₅₀ = 59 nM) |

In Vitro Mechanistic Investigations of Oxadiazole Action

The anticancer effects of 1,3,4-oxadiazole derivatives are often attributed to their interaction with various cellular targets, leading to the disruption of key pathways involved in cell proliferation and survival. nih.govnih.gov In vitro studies are crucial for elucidating these mechanisms at the cellular and molecular level.

Cell-based assays are fundamental in determining the cellular response to treatment with 1,3,4-oxadiazole derivatives. These assays can reveal effects on cell viability, cell cycle progression, and the induction of programmed cell death (apoptosis).

Numerous studies have demonstrated the ability of 2,5-disubstituted 1,3,4-oxadiazole derivatives to induce apoptosis and perturb the cell cycle in various cancer cell lines. For instance, a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their effects on colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov At a concentration of 10 μM, these compounds were found to reduce cell viability and induce apoptosis. nih.gov The MDA-MB-231 cell line was generally more sensitive to these compounds, with total apoptosis rates ranging from 45.2% to 62.7%. nih.gov

In another study, newly synthesized 1,3,4-oxadiazole derivatives were tested on the A549 lung cancer cell line. acs.org Several of these compounds induced apoptosis at rates between 16.10% and 21.54%, which was higher than the effect of the standard drug cisplatin (B142131) (10.07%). acs.org These compounds also demonstrated the ability to cause cell cycle arrest. Specifically, compounds 4h and 4i led to a significant retention of cells in the G0/G1 phase of the cell cycle (89.66% and 78.78%, respectively), an effect more pronounced than that of cisplatin (74.75%). acs.org

The mechanism of cytotoxicity for certain 1,3,4-oxadiazole derivatives has been linked to the intrinsic pathway of apoptosis. nih.gov Studies on Hep-2 cells using nuclear staining with acridine orange, ethidium bromide, and propidium (B1200493) iodide revealed the formation of apoptotic bodies after treatment with compounds AMK OX-8 , AMK OX-9 , and AMK OX-12 . nih.gov Further investigation using JC-1 staining in isolated mitochondria from Hep2 cells showed an increasing fluorescence intensity over time for compounds AMK OX-8 , AMK OX-9 , AMK OX-11 , and AMK OX-12 , confirming the involvement of the mitochondrial pathway in apoptosis induction. nih.gov

Below is an interactive data table summarizing the effects of various 1,3,4-oxadiazole derivatives on cell cycle and apoptosis in different cancer cell lines.

| Compound | Cell Line | Assay | Key Findings | Reference |

| 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) | MDA-MB-231 | Apoptosis Assay | Induced a total apoptosis of over 60% | nih.gov |

| 4h | A549 | Cell Cycle Analysis | 89.66% cell retention in G0/G1 phase | acs.org |

| 4i | A549 | Cell Cycle Analysis | 78.78% cell retention in G0/G1 phase | acs.org |

| 4i | A549 | Apoptosis Assay | Induced 21.54% apoptosis (early + late) | acs.org |

| AMK OX-12 | Hep-2 | DNA Ladder Assay | Showed DNA fragmentation indicative of apoptosis | nih.gov |

| AMK OX-8, 9, 12 | Hep-2 | Nuclear Staining | Formation of apoptotic bodies | nih.gov |

| AMK OX-8, 9, 11, 12 | Hep-2 Mitochondria | JC-1 Staining | Increased fluorescence, confirming mitochondrial pathway involvement | nih.gov |

To further delineate the molecular pathways affected by 1,3,4-oxadiazole derivatives, various molecular biology techniques are employed. These methods can identify specific protein targets and confirm the mechanism of action suggested by cell-based assays.

Western blot analysis is a widely used technique to detect changes in the expression levels of specific proteins. In the context of 1,3,4-oxadiazole research, it has been instrumental in confirming the induction of apoptosis through the analysis of key apoptotic proteins. For example, some 1,3,4-oxadiazoles have been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.com In a study on MCF-7 and MDA-MB-231 breast cancer cells, compounds 5u and 5s were found to increase the levels of cleaved PARP1, similar to the effect of the known PARP inhibitor Olaparib. mdpi.com

The activation of caspases, a family of proteases that execute apoptosis, is another critical event that can be monitored by Western blotting or specific activity assays. Some 1,3,4-oxadiazole derivatives have been found to activate caspase-3, a key executioner caspase. acs.orgmdpi.com For instance, in A549 cells, compound 4f caused the highest activation of caspase-3 among the tested derivatives. acs.org Similarly, treatment of MCF-7 cells with compounds 5u and 5s led to the activation of caspase-3. mdpi.com

The molecular targets of 1,3,4-oxadiazole derivatives are diverse and can include enzymes and signaling proteins critical for cancer cell survival and proliferation. nih.govnih.gov For example, some derivatives have been identified as inhibitors of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov The inhibition of such targets can lead to downstream effects on cell cycle progression and apoptosis. Molecular docking studies often complement experimental work by predicting the binding interactions between the oxadiazole compounds and their protein targets. acs.orgnih.gov

The following table presents a summary of the findings from molecular biology techniques used to investigate the mechanism of action of various 1,3,4-oxadiazole derivatives.

| Compound | Technique | Cell Line/System | Key Findings | Reference |

| 5u and 5s | Western Blot | MCF-7, MDA-MB-231 | Increased cleaved PARP1 and phospho-H2AX levels | mdpi.com |

| 5u and 5s | Caspase-3 Activation Assay | MCF-7 | Increased caspase-3 activity | mdpi.com |

| 4f | Flow Cytometry (Caspase-3 Activity) | A549 | Highest caspase-3 activation (3.4%) among tested compounds | acs.org |

| 22a | Western Blot | - | Completely inhibits the phosphorylation of the RET enzyme at 1 µM | nih.gov |

| 4 (dibenzyl derivative of bis-5-mercapto-1,3,4-oxadiazole) | EGFR Tyrosine Kinase Assay | - | Significant inhibitory activity against EGFR tyrosine kinase | nih.gov |

Future Perspectives and Advanced Research Directions for N Benzyl 5 Propyl 1,3,4 Oxadiazol 2 Amine

Exploration of Novel and Greener Synthetic Routes for Substituted Oxadiazoles (B1248032)

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-trodden path in organic chemistry, yet the drive for more environmentally benign and efficient methods continues to shape the research landscape. Future efforts for synthesizing N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine and related derivatives will likely pivot towards green chemistry principles to reduce hazardous waste, energy consumption, and reaction times.

Microwave-assisted synthesis represents a significant leap forward, offering a green technology that uses microwave radiation to accelerate organic transformations, often completing reactions in minutes instead of hours or days. nih.gov This technique has been successfully applied to the synthesis of various biologically active oxadiazole derivatives. nih.gov Another promising avenue is the use of solid-phase synthesis and grinding techniques, which can be performed in a solvent-free environment, are simple to handle, and generate minimal waste. For instance, a green, rapid, and efficient solid-phase synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been reported where various benzoyl hydrazones were ground with diacetoxyiodobenzene, resulting in excellent yields. nih.gov

Furthermore, the development and utilization of eco-friendly catalysts and solvents are paramount. Research into metal-free synthesis methods and the use of ionic liquids or 2-methyl THF as greener solvent alternatives are gaining traction. nih.gov One-pot synthesis methods, which reduce the number of purification steps and thus solvent usage, are also highly desirable. For example, 2-amino-1,3,4-oxadiazole derivatives have been synthesized via a one-pot method using propanephosphonic anhydride (B1165640) (T3P), a reagent noted for its low toxicity and high functional group tolerance. nih.gov

| Green Synthesis Technique | Key Advantages | Example Application for Oxadiazoles |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption, often higher yields. | Synthesis of 2-(4′-methylbiphenyl-2-yl)-5-aryl-1,3,4-oxadiazole analogs. nih.gov |

| Solid-Phase/Grinding | Solvent-free conditions, simple, cheaper, and easy to handle. thermofisher.com | Oxidative cyclization of N-acylhydrazones using grinding with a catalyst. nih.govthermofisher.com |

| Eco-Friendly Catalysts/Solvents | Reduced toxicity and environmental impact. | Use of ionic liquids or 2-methyl THF in metal-free synthesis. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste from purification steps. | Synthesis of 2-amino-1,3,4-oxadiazole conjugates using T3P. nih.gov |

These greener approaches will be instrumental in the sustainable production of this compound for extensive biological screening and development.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

Understanding the precise mechanism of action (MoA) is critical for the development of any therapeutic agent. For a compound like this compound, whose specific biological targets may not be fully known, a systems-level approach is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to obtain a holistic view of the cellular response to the compound.

This multi-omics approach can uncover complex biological interactions and identify molecular pathways perturbed by the compound, moving beyond a single-target hypothesis. nih.govmdpi.com For example, chemical proteomics has been successfully used to identify the targets of other oxadiazole-containing compounds. In one study on oxadiazolones with anti-MRSA activity, a combination of in situ competitive and comparative chemical proteomics with an activity-based probe revealed multiple cysteine and serine hydrolases as relevant targets. nih.gov This showcases the power of chemical proteomics in target deconvolution for hits identified through phenotypic screening. nih.gov

Similarly, combining metabolomics with proteomics can reveal synergistic effects and the underlying biochemical mechanisms of drug action. thermofisher.com By analyzing changes in metabolites and proteins in response to treatment, researchers can construct detailed molecular networks, identifying key hubs and pathways that are modulated. thermofisher.com For instance, a study on an anti-tubercular fatty acid analog used a combined proteomics, metabolomics, and lipidomics approach to elucidate its MoA, revealing disruption of the mycolic acid biosynthesis pathway. nih.gov

Future research on this compound should employ these strategies to:

Identify direct binding partners using chemical proteomics.

Map global changes in gene and protein expression through transcriptomics and proteomics.

Profile shifts in cellular metabolism via metabolomics.

Analyzing these diverse datasets in concert will provide a comprehensive and system-wide picture of the compound's MoA, facilitating the discovery of biomarkers and paving the way for rational drug development. nih.govmdpi.com

Advanced Computational Modeling and AI-Driven Drug Discovery for Oxadiazole Scaffold

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comresearchgate.net For the this compound scaffold, these in silico approaches offer a rapid and cost-effective means to explore its therapeutic potential.

Computational modeling techniques such as molecular docking are invaluable for predicting the binding affinity and interaction patterns of oxadiazole derivatives with specific biological targets. These studies can guide the rational design of more potent and selective analogs. For example, molecular docking has been used to study the interaction of 5-aryl-1,3,4-oxadiazol-2-amines with acetylcholinesterase and butyrylcholinesterase, suggesting the compounds block entry into the enzyme gorge.

AI and machine learning are poised to further enhance these efforts. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR). researchgate.net Generative AI models can design new molecules with desired properties, expanding the chemical space around the this compound scaffold. AI can also be used to predict pharmacokinetic and pharmacodynamic properties, helping to optimize drug delivery and efficacy. researchgate.net

| Computational Approach | Application in Oxadiazole Research | Potential Outcome for this compound |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Identification of likely biological targets and rational design of more potent analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Predicting the activity of novel derivatives before synthesis. |

| AI/Machine Learning | Analyzing large datasets to identify complex SARs and predict ADME/Tox properties. researchgate.net | Accelerated lead optimization and identification of candidates with improved drug-like properties. |

| Generative Models | Designing novel molecules with optimized properties. | Discovery of new, patentable analogs with enhanced efficacy or novel activities. |

The integration of these computational tools will be crucial for efficiently navigating the vast chemical landscape and prioritizing the synthesis of the most promising derivatives of this compound.

Design of Hybrid Molecules Incorporating the this compound Scaffold for Enhanced Activity

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. The this compound scaffold is an excellent candidate for the creation of such hybrid compounds. The 1,3,4-oxadiazole (B1194373) ring is a known bioisostere of amide and ester groups, capable of participating in hydrogen bonding interactions with biological receptors, which can significantly contribute to pharmacological activity.

Researchers have successfully created hybrid molecules by combining the 1,3,4-oxadiazole core with other biologically active moieties. For example, hybrids of 1,3,4-oxadiazole and phthalimide (B116566) have been synthesized and investigated for their enzyme inhibitory potential. In another instance, 5-aryl-1,3,4-oxadiazoles were linked to an N-benzylpiperidine moiety (an analog of the Alzheimer's drug donepezil), resulting in potent dual inhibitors of cholinesterases.

Future research should focus on designing and synthesizing hybrid molecules that incorporate the this compound core with other pharmacologically relevant scaffolds. The selection of the partner moiety would depend on the desired therapeutic target.

Potential Hybridization Strategies:

Anticancer Agents: Hybridization with known cytotoxic agents or kinase inhibitor scaffolds.

Antimicrobial Agents: Linking with other antibacterial or antifungal pharmacophores to combat drug resistance.

Neuroprotective Agents: Combining with moieties known to target pathways involved in neurodegenerative diseases.

This approach could lead to the development of novel therapeutics with multi-target activity and improved pharmacological profiles compared to the individual components.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide precursors or coupling reactions involving 1,3,4-oxadiazole intermediates. For example, hydrazine-carbothioamide intermediates can be cyclized under acidic conditions (HCl/ethanol) to form the oxadiazole core . Microwave-assisted synthesis (e.g., 300 W, 120°C, 10–15 min) may improve yield and reduce side products compared to conventional heating .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of benzylamine and propyl-substituted precursors to minimize unreacted starting materials.

Q. How can the purity and structural integrity of This compound be validated?

- Analytical Techniques :

- RP-HPLC : Use a C18 column with mobile phase (e.g., acetonitrile:water 70:30 v/v) to determine purity. Retention time (~3.35 min) and λmax (235 nm) should align with standards .

- Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., benzyl protons at δ 4.5–5.0 ppm) and FT-IR (N-H stretch at ~3300 cm<sup>-1</sup>, C=N at 1600–1650 cm<sup>-1</sup>) .

Q. What preliminary biological screening assays are suitable for this compound?

- Pharmacological Evaluation :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs like cisplatin .

- Antioxidant Potential : DPPH radical scavenging assay (EC50 < 50 µg/mL suggests significant activity) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or intermolecular interactions?

- Structural Analysis : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software . Refinement parameters (R-factor < 0.05) and displacement ellipsoids (e.g., 50% probability) clarify bond angles and packing motifs. Compare with computational models (DFT) to validate torsional flexibility of the benzyl-propyl substituents .

Q. What strategies address contradictory biological activity data across oxadiazole derivatives?

- Case Study : If This compound shows lower anticancer activity than analogs (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine), conduct:

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance bioactivity) .

- Molecular Docking : Simulate binding affinity to targets like topoisomerase II or EGFR kinase domain using AutoDock Vina .

Q. How can computational methods enhance understanding of its photophysical or electronic properties?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.